molecular formula C18H23N3O B12754052 6-Methylergoline-8-beta-propionamide CAS No. 85352-48-3

6-Methylergoline-8-beta-propionamide

Cat. No.: B12754052
CAS No.: 85352-48-3
M. Wt: 297.4 g/mol
InChI Key: OUJCZXKRLGXYRN-YTXUZFAGSA-N
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Description

6-Methylergoline-8-beta-propionamide is a compound belonging to the ergoline family, which is a group of alkaloids derived from the ergot fungus. These compounds are known for their diverse pharmacological activities, including effects on the central nervous system and vascular system .

Preparation Methods

The synthesis of 6-Methylergoline-8-beta-propionamide typically involves the selective methylation of the N-6 position of ergoline. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

6-Methylergoline-8-beta-propionamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Methylergoline-8-beta-propionamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other ergoline derivatives.

    Biology: The compound is studied for its effects on various biological systems, including its interaction with serotonin receptors.

    Medicine: Research focuses on its potential therapeutic uses, particularly in treating conditions related to the central nervous system.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 6-Methylergoline-8-beta-propionamide involves its interaction with specific molecular targets, such as serotonin receptors. This interaction can lead to various physiological effects, including modulation of neurotransmitter release and vascular smooth muscle contraction .

Comparison with Similar Compounds

6-Methylergoline-8-beta-propionamide can be compared with other ergoline derivatives, such as:

These compounds share a common ergoline skeleton but differ in their specific functional groups and pharmacological activities, highlighting the uniqueness of this compound .

Properties

CAS No.

85352-48-3

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

3-[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]propanamide

InChI

InChI=1S/C18H23N3O/c1-21-10-11(5-6-17(19)22)7-14-13-3-2-4-15-18(13)12(9-20-15)8-16(14)21/h2-4,9,11,14,16,20H,5-8,10H2,1H3,(H2,19,22)/t11-,14?,16-/m1/s1

InChI Key

OUJCZXKRLGXYRN-YTXUZFAGSA-N

Isomeric SMILES

CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CCC(=O)N

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CCC(=O)N

Origin of Product

United States

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